molecular formula C12H10N2OS3 B401211 3-METHYL-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

3-METHYL-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B401211
M. Wt: 294.4g/mol
InChI Key: SQITYVRNRUTLEY-LUAWRHEFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-METHYL-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a benzothiazole moiety and a thiazolidinone ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHYL-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 3-methylbenzothiazolium salts with thiosemicarbazones under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-METHYL-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or thiols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazolidinone ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or thiols. Substitution reactions can result in a variety of substituted thiazolidinones.

Scientific Research Applications

3-METHYL-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has potential biological activity and is studied for its antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-METHYL-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-5-(5-methoxy-3-methyl-1,3-benzothiazol-2(3H)-ylidene)-2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)-1,3-thiazolidin-4-one
  • 3-Butyl-5-(5-methoxy-3-methyl-3H-benzothiazol-2-ylidene)-3-methyl-2-thioxo-[2,5’]bithiazolidinylidene-4,4’-dione

Uniqueness

3-METHYL-5-[(2Z)-3-METHYL-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H10N2OS3

Molecular Weight

294.4g/mol

IUPAC Name

(5Z)-3-methyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H10N2OS3/c1-13-7-5-3-4-6-8(7)17-11(13)9-10(15)14(2)12(16)18-9/h3-6H,1-2H3/b11-9-

InChI Key

SQITYVRNRUTLEY-LUAWRHEFSA-N

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=C\3/C(=O)N(C(=S)S3)C

SMILES

CN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)S3)C

Canonical SMILES

CN1C2=CC=CC=C2SC1=C3C(=O)N(C(=S)S3)C

Origin of Product

United States

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